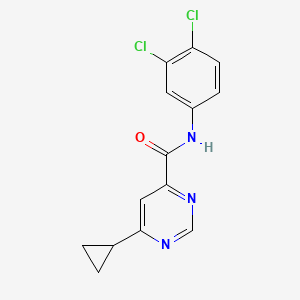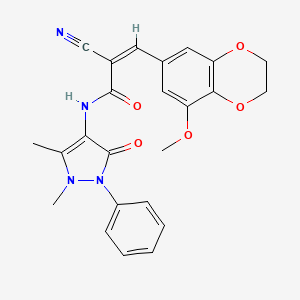![molecular formula C22H23N5O2S B2366161 3-(Benzenesulfonyl)-N-(2-methylcyclohexyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 866589-08-4](/img/structure/B2366161.png)
3-(Benzenesulfonyl)-N-(2-methylcyclohexyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzenesulfonyl)-N-(2-methylcyclohexyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of PSTQ Analog, 3{1,27} is the 5-hydroxytryptamine receptor 6 (5-HT6) in Homo sapiens . This receptor plays a crucial role in neurotransmission and is involved in cognitive processes, making it a potential target for cognitive enhancers and antipsychotic drugs .
Mode of Action
This could result in changes to neurotransmission and cognitive processes .
Biochemical Pathways
Serotonin is a key neurotransmitter involved in various physiological processes, including mood regulation, cognition, and learning .
Pharmacokinetics
Understanding these properties is crucial as they influence the drug’s bioavailability and therapeutic efficacy .
Result of Action
Given its target, it’s likely that it modulates neurotransmission and potentially impacts cognitive processes .
Action Environment
The action, efficacy, and stability of PSTQ Analog, 3{1,27} can be influenced by various environmental factors. These may include the physiological environment, such as pH and temperature, as well as the presence of other molecules that could interact with the compound.
生化分析
Biochemical Properties
The PSTQ Analog, 3{1,27} plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, potentially influencing their function . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
PSTQ Analog, 3{1,27} can have profound effects on various types of cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, PSTQ Analog, 3{1,27} exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with these molecules in specific ways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PSTQ Analog, 3{1,27} can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PSTQ Analog, 3{1,27} can vary with different dosages in animal models . These studies can provide valuable insights into the compound’s threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
PSTQ Analog, 3{1,27} is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of PSTQ Analog, 3{1,27} within cells and tissues is a complex process. It may interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of PSTQ Analog, 3{1,27} can affect its activity or function. This may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylcyclohexyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-9-5-7-13-18(15)23-20-17-12-6-8-14-19(17)27-21(24-20)22(25-26-27)30(28,29)16-10-3-2-4-11-16/h2-4,6,8,10-12,14-15,18H,5,7,9,13H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVJGSSIZLCPNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
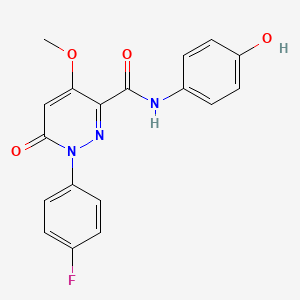
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)
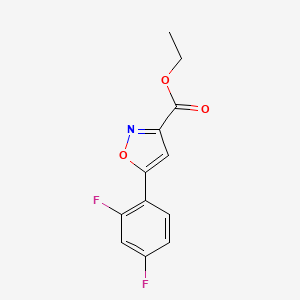
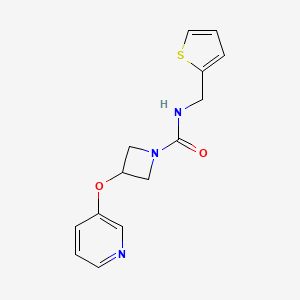
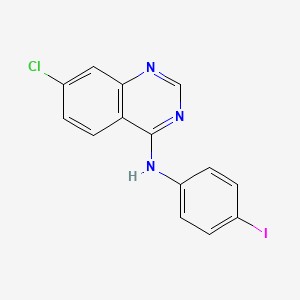
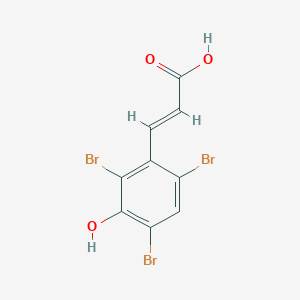
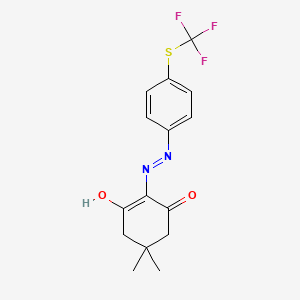
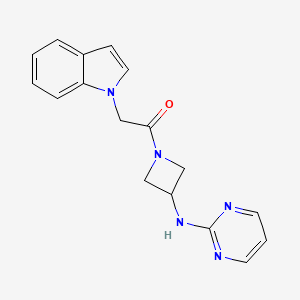
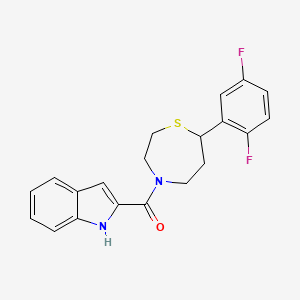
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)
